
N-Cyano-N'-(2-hydroxyethyl)-N''-methylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine typically involves the reaction between N-cyano-N-methylcarbamimidothioate and 2-hydroxyethylamine. The hydroxyl group of the 2-hydroxyethylamine is activated to facilitate the reaction, resulting in the formation of the desired compound through an intramolecular cyclization process .
Industrial Production Methods
While specific industrial production methods for N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine are not extensively documented, the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-containing compounds.
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine exerts its effects involves interactions with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyethyl and methylguanidine moieties can interact with various biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyano-N’-(2-hydroxyethyl)-3-pyridinecarboximidamide: Shares the cyano and hydroxyethyl groups but differs in the core structure.
N-cyano-N’-(2-hydroxyethyl)pyridine-3-carboximidamide: Another similar compound with a pyridine ring.
Eigenschaften
CAS-Nummer |
70334-06-4 |
|---|---|
Molekularformel |
C5H10N4O |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
1-cyano-3-(2-hydroxyethyl)-2-methylguanidine |
InChI |
InChI=1S/C5H10N4O/c1-7-5(9-4-6)8-2-3-10/h10H,2-3H2,1H3,(H2,7,8,9) |
InChI-Schlüssel |
IWDXEQQPYYDWDM-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(NCCO)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
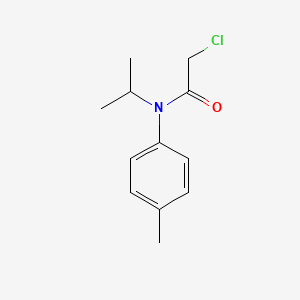

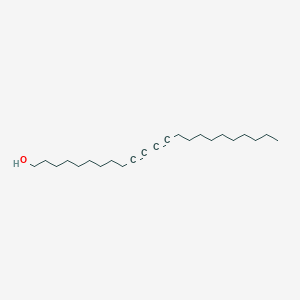
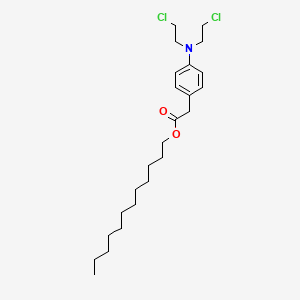

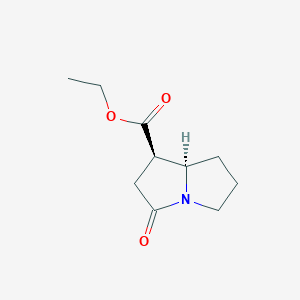
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
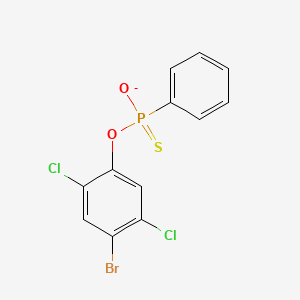
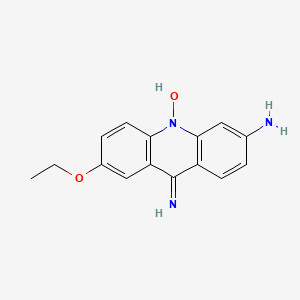
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
